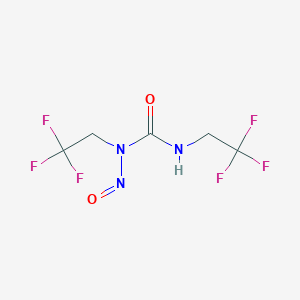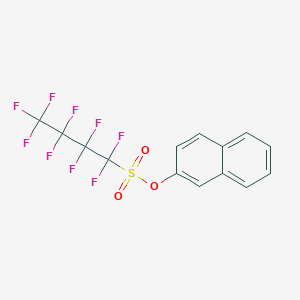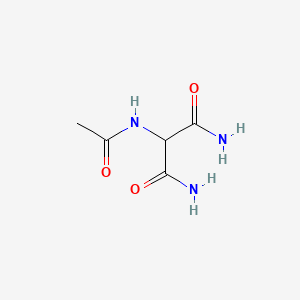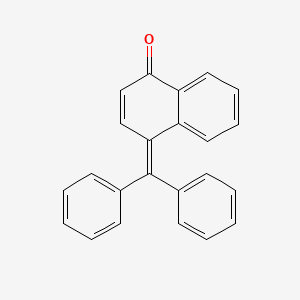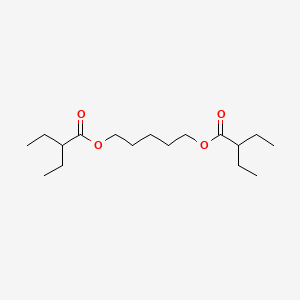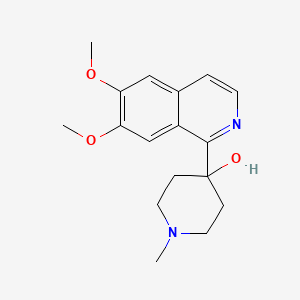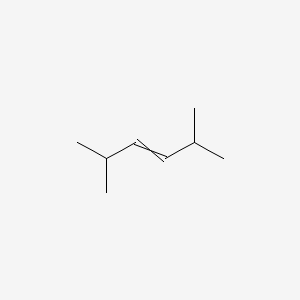
2,5-Dimethylhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylhexane with a suitable alkylating agent. Another method includes the dehydrohalogenation of 2,5-dimethylhexyl halides under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,5-dimethylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound yields 2,5-dimethylhexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 2,5-Dimethylhexane.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
2,5-Dimethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
- 3-Hexene, 2,5-dimethyl-
- 2,5-Dimethyl-3-hexyne-2,5-diol
- 2-Hexene, 2,5-dimethyl-
Comparison: 2,5-Dimethylhex-3-ene is unique due to its specific structural configuration and reactivity. Compared to its isomers, such as 3-Hexene, 2,5-dimethyl-, it exhibits different physical and chemical properties, making it suitable for distinct applications .
Propriétés
Numéro CAS |
15910-22-2 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3 |
Clé InChI |
KNCMKWVOMRUHKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


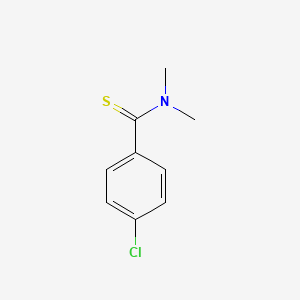
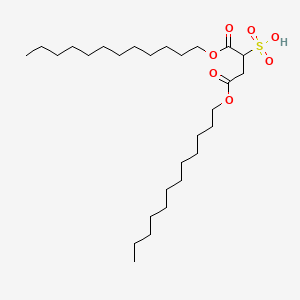
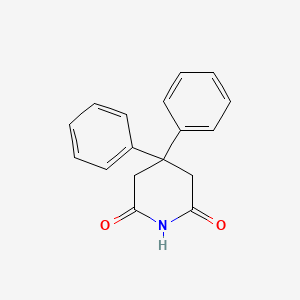
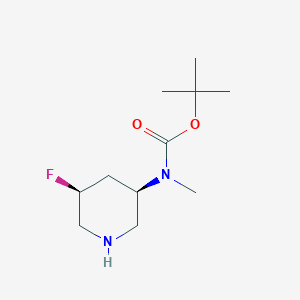
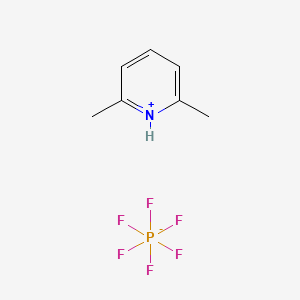
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
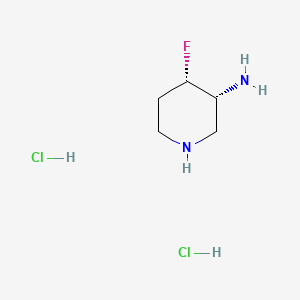
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
